2-(Oxan-4-yl)-1-phenylethan-1-one
Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications
Catalytic Systems and Oxidation Reactions
The compound is used in catalytic systems for oxidation reactions. A study by Gao Guo-qing demonstrated the use of 4-carboxyl-N-Hydroxyphthalimide combined with oxamide cobalt(II) complex in phenylethane oxidation, achieving high conversion and selectivity rates (Gao Guo-qing, 2008).
Synthesis and Biological Evaluation
Liang-Wen Zheng et al. synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from the compound, exploring their potential in suppressing lung cancer cell growth (Liang-Wen Zheng et al., 2010).
Fluorescent Sensing
M. Yıldırım and I. Kaya developed a new fluorescent Schiff base for selective Cu(II) ion sensing, highlighting the compound’s potential in practical applications like fluorescence sensing (M. Yıldırım & I. Kaya, 2010).
Supramolecular Chemistry
Shouwen Jin et al. worked on the formation of salts and co-crystals from 2-(imidazol-1-yl)-1-phenylethanone and various acidic components, showcasing the compound’s relevance in supramolecular chemistry and crystal engineering (Shouwen Jin et al., 2011).
Heme Oxygenase Inhibition
G. Floresta et al. studied the enantiomeric resolution of phenylethanolic-azole racemic compounds, including 2-(imidazol-1-yl)-1-phenylethanone, highlighting the stereoselective inhibition of heme oxygenase-1 by (R)-enantiomers (G. Floresta et al., 2020).
Vasorelaxant Effects
T. S. Brito et al. investigated the vasorelaxant effects of 1-nitro-2-phenylethane, demonstrating the stimulation of the soluble guanylate cyclase-cGMP pathway (T. S. Brito et al., 2013).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, new reactions, or new applications for the compound.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
2-(oxan-4-yl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-5,11H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWUDNMAYNCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yl)-1-phenylethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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